Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate
Overview
Description
“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a chloro group, and a spiro[indoline-3,4’-piperidine] group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature and ability to stabilize carbocations . The spiro[indoline-3,4’-piperidine] group is a type of spirocyclic compound, which are often key building blocks in drug discovery .
Scientific Research Applications
Efficient Synthesis Approaches
- Synthesis of Spirocyclic Oxindole Analogue : A study described an efficient synthesis method for a spirocyclic oxindole analogue, which is closely related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate. The process involves key steps such as dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex chemical structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Molecular Structure Characterization
- Crystal Structure of Novel Indoline Derivative : Another study focused on the eco-friendly synthesis of a new indoline derivative, emphasizing the importance of this compound in producing compounds with distinct spectral properties and crystal structures. The crystal structure is stabilized by intermolecular and intramolecular hydrogen bonds, forming centrosymmetric dimer units and showcasing the compound's potential in crystallography and molecular design (Sharma et al., 2016).
Allosteric Modulation Studies
- Cannabinoid CB1 Receptor Modulation : A paper investigated the pharmacology of novel compounds related to this compound at the cannabinoid CB1 receptor. These compounds demonstrated a positively cooperative allosteric effect, suggesting their significance in studying receptor modulation and signaling pathways (Price et al., 2005).
Synthetic Methodologies and Chemical Functionalization
- Extended Conjugated Indolyl Chalcones Synthesis : Research on the synthesis of extended conjugated δ-chloro-α-cyano substituted indolyl chalcones utilized similar compounds, highlighting their role in producing potent anti-breast cancer, anti-inflammatory, and antioxidant agents. This study underscores the compound's utility in medicinal chemistry for designing novel therapeutic agents (Bhale et al., 2017).
Mechanism of Action
Target of Action
Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
It is known that spiro compounds interact with their targets to modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the biochemical environment.
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
tert-butyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVVUJLLKROCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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